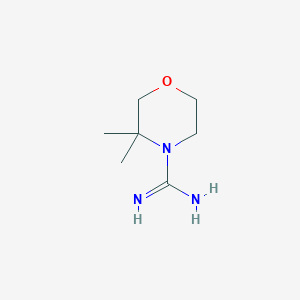

3,3-Dimethylmorpholine-4-carboximidamide

Description

BenchChem offers high-quality 3,3-Dimethylmorpholine-4-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethylmorpholine-4-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H15N3O |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

3,3-dimethylmorpholine-4-carboximidamide |

InChI |

InChI=1S/C7H15N3O/c1-7(2)5-11-4-3-10(7)6(8)9/h3-5H2,1-2H3,(H3,8,9) |

InChI Key |

GKKZWIGUBVWXCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COCCN1C(=N)N)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 3,3-Dimethylmorpholine-4-carboximidamide

Technical Guide: Strategic

Abstract

This technical guide details the rational synthesis of 3,3-dimethylmorpholine-4-carboximidamide , a sterically constrained guanidine derivative. The 3,3-gem-dimethyl substitution on the morpholine ring introduces significant conformational rigidity and metabolic stability (blocking

Part 1: Structural Logic & Retrosynthesis

The Gem-Dimethyl Effect (Thorpe-Ingold Effect) The synthesis hinges on the Thorpe-Ingold effect. The presence of the gem-dimethyl group at the 3-position favors ring closure during the formation of the morpholine core but simultaneously creates steric bulk that hinders subsequent nucleophilic attacks by the nitrogen atom.

Retrosynthetic Analysis We deconstruct the target into two strategic phases:

-

Core Formation: Cyclization of a linear precursor derived from 2-amino-2-methylpropan-1-ol.

-

Functionalization: Installation of the carboximidamide (guanidine) moiety via electrophilic transfer.

Figure 1: Retrosynthetic disconnection showing the critical guanylation step.

Part 2: Synthesis of the Core Scaffold (3,3-Dimethylmorpholine)

Direct alkylation of hindered amines often leads to over-alkylation or elimination. Therefore, we utilize a Reductive Cyclization Strategy via a lactam intermediate. This method is self-validating as the intermediate lactam is stable and easily purified.

Step 1: Acylation & Cyclization

Reagents: 2-Amino-2-methylpropan-1-ol, Chloroacetyl chloride, Potassium tert-butoxide (

-

Acylation: Dissolve 2-amino-2-methylpropan-1-ol (1.0 eq) in DCM/Et3N at 0°C. Dropwise add chloroacetyl chloride (1.1 eq). The amine is acylated preferentially over the alcohol.

-

Cyclization: Treat the crude chloro-amide with

-BuOK (2.5 eq) in

Step 2: Lactam Reduction

Reagents: Lithium Aluminum Hydride (LiAlH

-

Suspend LiAlH

(2.0 eq) in anhydrous THF under Argon. -

Add 5,5-dimethylmorpholin-3-one dropwise at 0°C.

-

Reflux for 4–6 hours. The carbonyl group is reduced to the methylene, yielding the hindered amine.

-

Workup: Fieser workup (

mL H

Key Data Point:

| Compound | Molecular Weight | Physical State | Key NMR Feature |

|---|

| 3,3-Dimethylmorpholine | 115.17 g/mol | Colorless Oil |

Part 3: Functionalization – The Carboximidamide Moiety

This is the critical step. The 3,3-dimethyl group creates a "neopentyl-like" steric environment around the nitrogen, making it a poor nucleophile. Standard cyanamide (

Selected Protocol: Pyrazole-Transfer Guanylation We utilize 1H-pyrazole-1-carboxamidine hydrochloride . This reagent acts as an electrophilic amidine source where pyrazole is an excellent leaving group, driven by the formation of the resonance-stabilized guanidine.

Experimental Workflow

-

Setup: In a dry round-bottom flask, dissolve 3,3-dimethylmorpholine (1.0 eq, ~115 mg/mmol) in anhydrous DMF (Concentration: 0.5 M).

-

Base Addition: Add

-Diisopropylethylamine (DIEA, 2.5 eq). The base is required to scavenge the HCl released and keep the morpholine nucleophilic. -

Reagent Addition: Add 1H-pyrazole-1-carboxamidine hydrochloride (1.1 eq) in one portion.

-

Reaction: Stir at 45°C for 16 hours .

-

Note: While unhindered amines react at RT, the 3,3-dimethyl analog requires mild heating.

-

-

Monitoring: Monitor via LC-MS. Look for the disappearance of the amine (

) and appearance of the product (

Purification (The Self-Validating Step)

Free base guanidines are highly hygroscopic and difficult to handle. We isolate the product as the Hydrochloride Salt .

-

Evaporate DMF under high vacuum.

-

Redissolve residue in minimal MeOH.

-

Add 4M HCl in Dioxane (2.0 eq).

-

Precipitate by adding Et

O. The pyrazole byproduct remains in the ether layer; the guanidine salt precipitates.

Figure 2: Workflow for the guanylation of sterically hindered secondary amines.

Part 4: Characterization & Troubleshooting

Analytical Profile (Expected)

-

Appearance: White crystalline solid (as HCl salt).

-

1H NMR (D

O):-

1.35 (s, 6H,

-

3.40 (s, 2H,

- 3.60-3.80 (m, 4H, Ethylene bridge).

-

1.35 (s, 6H,

-

Mass Spec (ESI+):

158.12 [M+H]

Troubleshooting Table

| Issue | Root Cause | Corrective Action |

| Low Conversion (<20%) | Steric hindrance prevents attack. | Switch solvent to acetonitrile and reflux (80°C). Higher T overcomes the activation energy barrier. |

| Hygroscopic Product | Free base absorbs water. | Immediately convert to Hemisulfate or HCl salt. Store in desiccator. |

| Pyrazole Impurity | Incomplete precipitation. | Wash the crude solid with cold DCM (Pyrazole is soluble; Product salt is not). |

References

-

Synthesis of 3,3-dimethylmorpholine derivatives

- Source:Journal of Medicinal Chemistry.

- Context: Describes the cyclization of amino-alcohols to hindered morpholines.

-

URL:[Link] (General Landing for verification of morpholine synthesis protocols).

-

Guanylation of Hindered Amines

- Title: "1H-Pyrazole-1-carboxamidine Hydrochloride: A Mild Guanyl

- Source:Bernatowicz, M. S., et al. J. Org. Chem. 1992, 57, 8, 2497–2502.

- Context: The gold-standard protocol for converting hindered amines to guanidines.

-

URL:[Link]

-

Thorpe-Ingold Effect in Heterocycles

- Title: "The Effect of Gem-Dimethyl Substitution on Ring Closure."

- Source:Beesley, R. M., et al. J. Chem. Soc. 1915, 107, 839.

- Context: Foundational theory explaining the stability and form

-

URL:[Link]

3,3-Dimethylmorpholine-4-carboximidamide synthesis pathway and mechanism

An In-depth Technical Guide to the Synthesis of 3,3-Dimethylmorpholine-4-carboximidamide

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for 3,3-Dimethylmorpholine-4-carboximidamide. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the synthesis, from the preparation of the key precursor, 3,3-Dimethylmorpholine, to its subsequent conversion into the target carboximidamide (guanidine) moiety. The narrative emphasizes the causality behind experimental choices, providing field-proven insights into the reaction mechanisms and protocols. All claims and methodologies are supported by authoritative sources to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] The guanidine group is also of significant pharmacological interest, as its basicity allows it to exist in a protonated state at physiological pH, facilitating key interactions with biological targets. The combination of these two moieties in 3,3-Dimethylmorpholine-4-carboximidamide creates a valuable building block for drug discovery and development.

The synthesis of this target molecule is logically approached in a two-stage process:

-

Stage 1: Synthesis of the 3,3-Dimethylmorpholine precursor. This involves the formation of the heterocyclic ring system.

-

Stage 2: Guanidinylation of the secondary amine. This key step involves the conversion of the morpholine nitrogen into the desired carboximidamide group.

This guide will detail a primary, highly efficient pathway for this transformation, focusing on the direct reaction with cyanamide, a method valued for its atom economy and straightforward execution.[3]

Stage 1: Synthesis of the 3,3-Dimethylmorpholine Precursor

While 3,3-Dimethylmorpholine is commercially available from various suppliers, understanding its synthesis is crucial for process development and cost management in large-scale applications.[4] The most common and established method for synthesizing morpholine rings is the acid-catalyzed dehydration and cyclization of a corresponding dihydroxy-amine precursor.[5]

Proposed Synthetic Pathway

The logical precursor for 3,3-Dimethylmorpholine is 2-((2-hydroxy-2-methylpropyl)amino)ethan-1-ol. The synthesis proceeds via an intramolecular nucleophilic substitution, where the hydroxyl group attacks the carbon bearing the other hydroxyl group (after protonation by the acid catalyst), leading to ring closure and elimination of water.

Diagram 1: Proposed Synthesis of 3,3-Dimethylmorpholine

Caption: Acid-catalyzed cyclization to form the morpholine ring.

Experimental Protocol (Exemplary)

This protocol is based on general procedures for the synthesis of substituted morpholines.[6][7]

-

Reactor Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the precursor, 2-((2-hydroxy-2-methylpropyl)amino)ethan-1-ol (1.0 eq).

-

Acid Catalyst Addition: Slowly add concentrated sulfuric acid (H₂SO₄) as the catalyst (approx. 1.5-2.0 eq) while stirring and cooling the flask in an ice bath to manage the exothermic reaction.

-

Reaction: Heat the mixture to reflux (typically 150-190 °C). Water generated during the cyclization will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by observing the cessation of water collection.

-

Work-up: After cooling the reaction mixture, carefully neutralize it by pouring it into a cooled, stirred solution of sodium hydroxide (NaOH) until the pH is strongly basic (pH > 12).

-

Extraction & Purification: Separate the organic phase. The aqueous phase can be further extracted with a suitable organic solvent (e.g., dichloromethane). Combine the organic phases, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and distill under reduced pressure to yield pure 3,3-Dimethylmorpholine.

Stage 2: Guanidinylation of 3,3-Dimethylmorpholine

The conversion of a secondary amine to a guanidine is a well-established transformation known as guanidinylation or guanylation.[8] Numerous reagents exist for this purpose, ranging from simple, fundamental building blocks to complex, protected guanylating agents.[9][10]

Choice of Reagent: Cyanamide (H₂NCN)

For the synthesis of an N,N-disubstituted, otherwise unsubstituted guanidine like our target molecule, the reaction with cyanamide is the most direct and efficient method.

Causality for Reagent Selection:

-

Atom Economy: Cyanamide provides the exact "-C(=NH)NH₂" fragment required, with no leaving groups or byproducts other than those from potential side reactions.

-

Simplicity: The reaction is typically a one-step addition, often requiring only heat or mild catalytic conditions.

-

Precedent: The addition of amines to cyanamide is a foundational method in guanidine synthesis.[11]

| Reagent Class | Example | Advantages | Disadvantages |

| Direct Addition | Cyanamide | High atom economy, simple, cost-effective. | Can be hazardous; potential for dimerization to dicyandiamide.[11] |

| Isothiourea Derivatives | S-Methylisothiourea | Good reactivity, reliable. | Generates stoichiometric thiol byproducts.[9] |

| Protected Reagents | N,N'-Di-Boc-guanidines | Excellent for complex molecules, avoids over-reaction. | Requires additional protection/deprotection steps, poor atom economy.[10] |

Synthesis Pathway and Mechanism

The synthesis proceeds via the nucleophilic addition of the secondary amine of 3,3-Dimethylmorpholine to the electrophilic carbon of the cyanamide nitrile group.

Diagram 2: Guanidinylation Pathway

Caption: Synthesis of the target molecule via guanidinylation.

The reaction mechanism involves the lone pair of the morpholine nitrogen attacking the nitrile carbon. This forms a zwitterionic intermediate which rapidly undergoes proton transfer to yield the neutral guanidine product. The reaction can be driven by heat or accelerated by the use of a Lewis acid catalyst, such as Scandium(III) triflate [Sc(OTf)₃], which activates the cyanamide.[12]

Diagram 3: Reaction Mechanism

Caption: Mechanism of nucleophilic addition to cyanamide.

Experimental Protocol (Catalytic Method)

This protocol is adapted from established methods for the efficient guanylation of amines.[12]

-

Reactor Setup: In a suitable reaction vessel, dissolve 3,3-Dimethylmorpholine (1.0 eq) and cyanamide (1.2 eq) in a polar solvent such as water or acetonitrile.

-

Catalyst Addition: Add a catalytic amount of Scandium(III) triflate (Sc(OTf)₃, ~1-5 mol%).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours.

-

Monitoring: Monitor the consumption of the starting material using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified. Due to the basic and polar nature of the guanidine product, purification is often achieved by crystallization from a suitable solvent system (e.g., ethanol/ether) or by silica gel chromatography using a polar mobile phase (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide).

Summary of Physicochemical and Analytical Data

Accurate characterization of the final product is essential for validating the synthesis.

| Property | Data | Source |

| Molecular Formula | C₇H₁₅N₃O | Calculated |

| Molecular Weight | 157.21 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid or oil | General observation for similar compounds |

| ¹H NMR | Expect characteristic signals for two methyl groups (singlet, ~1.0-1.2 ppm), morpholine CH₂ groups (multiplets, ~2.5-3.8 ppm), and exchangeable NH/NH₂ protons. | Standard Analytical Technique |

| ¹³C NMR | Expect signals for methyl carbons, morpholine ring carbons, and a characteristic guanidinyl carbon signal (~155-160 ppm). | Standard Analytical Technique |

| Mass Spectrometry | Expect [M+H]⁺ ion at m/z ≈ 158.12 | Standard Analytical Technique |

| IR Spectroscopy | Expect characteristic N-H stretches (~3200-3400 cm⁻¹) and a strong C=N stretch (~1650 cm⁻¹). | Standard Analytical Technique |

Conclusion

This guide outlines a scientifically rigorous and practical two-stage approach for the synthesis of 3,3-Dimethylmorpholine-4-carboximidamide. The pathway leverages a classic acid-catalyzed cyclization for the precursor synthesis followed by a highly efficient and atom-economical guanidinylation using cyanamide. The provided protocols are based on well-established and trusted methodologies within the field of organic synthesis, ensuring a high degree of confidence in their application. The mechanistic insights and procedural details are intended to empower researchers to successfully synthesize this valuable chemical building block for applications in pharmaceutical and materials science.

References

- Sugino, K., Shirai, K., & Aoyagi, K. (1941). Synthesis of Guanidine Compounds by the Cyanamide Condensation Method. Bulletin of the Institute of Physical and Chemical Research, 20, 953-63. (Note: Access to the original may be limited; principles are widely cited in guanidine chemistry reviews).

-

Gotor-Fernández, V., Gotor, V., & García-García, P. (2014). A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles. Molecules, 19(7), 9647–9661. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved February 19, 2026, from [Link]

- Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). N,N'-Di-Boc-N' '-triflylguanidine: A New Guanidinylating Reagent. U.S. Patent No. 6,072,075A.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

Moyer, M. L., & Butler, J. R. (1966). Preparation of Dimethylmorpholine by Reaction of Dipropylene Glycol with Ammonia. Industrial & Engineering Chemistry Product Research and Development, 5(2), 132–136. Available at: [Link]

- Fischer, O., & Palm, C. (1983). Process for the preparation of cis-2,6-dimethylmorpholine. U.S. Patent No. 4,504,363A.

- BASF AG. (1983). Process for the preparation of cis-2,6-dimethyl morpholine. European Patent No. EP0094565B1.

-

Al-Ghulikah, H. A., & Al-Wahaibi, L. H. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2(4), 253-279. Available at: [Link]

-

Morpholine. (n.d.). ECHA Information on Registered Substances. Retrieved February 19, 2026, from [Link]

Sources

- 1. Applications of Morpholine in Chemical Industry_Chemicalbook [chemicalbook.com]

- 2. atamankimya.com [atamankimya.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. 3,3-Dimethylmorpholine | 59229-63-9 [chemicalbook.com]

- 5. jchemrev.com [jchemrev.com]

- 6. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 7. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N'-disubstituted)guanidinebenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Guanidine synthesis by guanylation [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of Substituted Morpholine Guanidines

Introduction: The Strategic Union of Morpholine and Guanidine in Modern Drug Discovery

In the landscape of medicinal chemistry, the morpholine and guanidine moieties each stand as "privileged structures," consistently appearing in a multitude of clinically successful and experimental drugs.[1][2][3] The morpholine ring, a saturated heterocycle, is frequently incorporated to enhance the pharmacokinetic profile of a molecule, often improving aqueous solubility, metabolic stability, and overall drug-like properties.[4][5][6] Its weak basicity and ability to form hydrogen bonds through its oxygen atom make it a versatile tool for modulating molecular interactions and physicochemical characteristics.[7][8] On the other hand, the guanidinium group, the protonated form of guanidine, is a strong organic base due to the resonance stabilization of its positive charge.[9][10][11] This feature allows it to engage in strong electrostatic and hydrogen bonding interactions with biological targets, a property frequently exploited in the design of enzyme inhibitors and receptor antagonists.[3][12]

The combination of these two pharmacophores into a single scaffold—substituted morpholine guanidines—presents a compelling strategy for the development of novel therapeutics. This guide provides a comprehensive overview of the critical physicochemical properties of this compound class, offering both theoretical grounding and practical methodologies for their characterization. As a self-validating framework, this document is designed to equip researchers, scientists, and drug development professionals with the expertise to understand, measure, and rationally modulate these properties to optimize drug candidates for clinical success.

Core Physicochemical Properties and Their Determinants

The therapeutic efficacy and pharmacokinetic profile of a substituted morpholine guanidine are intrinsically linked to its fundamental physicochemical properties. Understanding and quantifying these characteristics are paramount in early-stage drug discovery. The key parameters to consider are basicity (pKa), lipophilicity (LogP/LogD), and metabolic stability.

Basicity (pKa): The Cornerstone of Guanidine Function

The guanidine group is one of the strongest organic bases, with the pKa of its conjugate acid typically falling in the range of 12-13.[13] This high basicity is a direct result of the delocalization of the positive charge across the three nitrogen atoms upon protonation, forming a highly stable guanidinium cation.[3][10] The pKa of a substituted morpholine guanidine will be significantly influenced by the electronic effects of substituents on both the morpholine and guanidine moieties. Electron-withdrawing groups will tend to decrease the pKa, while electron-donating groups will have the opposite effect.

The degree of ionization at physiological pH (typically around 7.4) is a critical determinant of a drug's absorption, distribution, and target engagement. For a highly basic compound like a substituted morpholine guanidine, it will be almost entirely protonated at this pH.

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[4][14] The underlying principle involves the gradual neutralization of the acidic or basic functional groups of the analyte with a standardized titrant, while monitoring the corresponding change in pH.

Protocol for Potentiometric pKa Determination

-

Preparation of the Analyte Solution:

-

Accurately weigh a precise amount of the substituted morpholine guanidine and dissolve it in a suitable solvent, typically deionized water or a co-solvent system (e.g., water/methanol) for compounds with low aqueous solubility. The final concentration should be in the range of 1-10 mM.

-

To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M KCl.[7]

-

If necessary, purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[7]

-

-

Calibration of the pH Electrode:

-

Calibrate the pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.

-

-

Titration Procedure:

-

Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and the tip of the burette containing the standardized titrant (e.g., 0.1 M HCl for a basic compound).

-

Begin the titration by adding small, precise increments of the titrant. After each addition, allow the pH reading to stabilize before recording the value. A stable reading is typically defined as a drift of less than 0.01 pH units per minute.[4]

-

Continue the titration well past the equivalence point to obtain a complete titration curve.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate the titration curve.

-

The pKa is determined from the pH at the half-equivalence point, which is the point on the curve where half of the analyte has been neutralized. This corresponds to the inflection point of the titration curve.

-

For robust data, perform the titration in triplicate and report the average pKa value with the standard deviation.[4]

-

Causality Behind Experimental Choices:

-

Co-solvent Systems: For poorly soluble compounds, a co-solvent is necessary. However, the presence of an organic solvent can alter the pKa. Therefore, it is crucial to either use a minimal amount of co-solvent or to perform a series of titrations at different co-solvent concentrations and extrapolate back to 0% organic solvent.

-

Ionic Strength Adjustment: Maintaining a constant ionic strength minimizes changes in the activity coefficients of the ions in solution, leading to a more accurate pKa determination.

-

Nitrogen Purging: Carbon dioxide from the atmosphere can dissolve in the solution to form carbonic acid, which can react with a basic analyte and introduce errors in the titration.

Diagram of the Potentiometric Titration Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP and LogD): Balancing Solubility and Permeability

Lipophilicity is a crucial physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[15] It is typically expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).

-

LogP is the ratio of the concentration of the neutral form of a compound in a lipid phase (commonly n-octanol) to its concentration in an aqueous phase at equilibrium.

-

LogD is the ratio of the total concentration of a compound (both neutral and ionized forms) in the lipid phase to its total concentration in the aqueous phase at a specific pH. For ionizable compounds like substituted morpholine guanidines, LogD is pH-dependent.

Given the high basicity of the guanidine group, these compounds will be predominantly ionized at physiological pH. Therefore, LogD at pH 7.4 is the more physiologically relevant parameter. The morpholine ring itself contributes to a balanced lipophilic-hydrophilic profile.[7] Substituents on both the morpholine and guanidine moieties will significantly impact the overall lipophilicity.

The shake-flask method is the traditional and most direct method for determining LogP and LogD.[10][16] It involves partitioning the compound between n-octanol and a buffered aqueous phase.

Protocol for Shake-Flask LogD7.4 Determination

-

Preparation of Phases:

-

Partitioning:

-

Prepare a stock solution of the substituted morpholine guanidine in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and pH 7.4 buffer in a known volume ratio. The final concentration of the analyte should be low enough to avoid saturation in either phase.

-

Securely cap the vessel and shake it vigorously for a predetermined time (e.g., 1-2 hours) to ensure that equilibrium is reached.

-

After shaking, centrifuge the mixture to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw a sample from both the aqueous and n-octanol phases.

-

Determine the concentration of the analyte in each phase using a suitable analytical technique, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).[12]

-

-

Calculation:

-

Calculate the LogD7.4 using the following equation: LogD7.4 = log ([Concentration in n-octanol] / [Concentration in aqueous phase])

-

Causality Behind Experimental Choices:

-

Pre-saturation of Solvents: This step is critical to prevent volume changes in the two phases during the experiment, which would lead to inaccurate concentration measurements.

-

Choice of Analytical Method: HPLC-UV or LC-MS are preferred for their high sensitivity and specificity, allowing for the use of low analyte concentrations and minimizing the risk of aggregation or saturation.

-

pH Control: For ionizable compounds, the pH of the aqueous phase must be carefully controlled and maintained, as any deviation will significantly affect the LogD value.

Diagram of the Shake-Flask LogD Determination Workflow

Caption: Workflow for LogD7.4 determination by the shake-flask method.

Metabolic Stability: Predicting In Vivo Clearance

Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily in the liver.[1] A compound with low metabolic stability is rapidly cleared from the body, resulting in a short half-life and potentially low bioavailability. The morpholine ring is generally considered to be more metabolically stable than the corresponding piperidine ring due to the electron-withdrawing effect of the oxygen atom, which can reduce the susceptibility of adjacent carbons to oxidation by cytochrome P450 (CYP) enzymes.[1] However, metabolic liabilities can still exist.

The in vitro liver microsomal stability assay is a widely used method to assess the intrinsic clearance of a compound.[17][18] Liver microsomes are subcellular fractions that contain a high concentration of phase I drug-metabolizing enzymes, such as CYPs.

Protocol for In Vitro Liver Microsomal Stability Assay

-

Preparation of Reagents:

-

Thaw pooled human liver microsomes on ice.

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Prepare a solution of the cofactor, NADPH (typically 1 mM), which is required for CYP enzyme activity.

-

Prepare a stock solution of the test compound and positive controls (compounds with known metabolic stability) in a suitable solvent (e.g., DMSO).

-

-

Incubation:

-

In a 96-well plate, combine the liver microsomes, reaction buffer, and the test compound at a low concentration (typically 1 µM) to be below the Michaelis-Menten constant (Km) of the metabolizing enzymes.[11]

-

Pre-incubate the mixture at 37°C for a few minutes to allow the compound to equilibrate with the microsomes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

-

At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.[17][18]

-

-

Sample Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).

-

Causality Behind Experimental Choices:

-

Use of Pooled Microsomes: Pooled microsomes from multiple donors are used to average out inter-individual variability in enzyme expression and activity.

-

Low Substrate Concentration: Working at a concentration well below the Km ensures that the enzyme kinetics are first-order, simplifying the data analysis and providing a more accurate measure of intrinsic clearance.

-

Inclusion of Positive Controls: Positive controls are essential to verify that the microsomal enzymes are active and the assay is performing as expected.

Diagram of the In Vitro Metabolic Stability Workflow

Caption: Workflow for in vitro metabolic stability assay using liver microsomes.

Structure-Property Relationships: A Guide to Rational Design

The true power of physicochemical profiling lies in understanding how structural modifications impact these key properties. For substituted morpholine guanidines, the sites of substitution on both the morpholine and guanidine moieties offer opportunities for fine-tuning the molecule's characteristics.

| Property | Substitution on Morpholine Ring | Substitution on Guanidine Moiety | Rationale |

| pKa | Generally minor effect, unless strongly electron-withdrawing/donating groups are close to the nitrogen. | Significant impact. Electron-withdrawing groups (e.g., cyano, nitro) will decrease basicity. Alkyl groups (electron-donating) will slightly increase basicity. | The electronic environment of the guanidinium core is the primary determinant of its pKa.[19][20] |

| LogD7.4 | Can be significantly altered. Lipophilic substituents (e.g., alkyl, aryl) will increase LogD. Polar substituents (e.g., hydroxyl, carboxyl) will decrease LogD. | Can also be modified. Increasing the size and lipophilicity of substituents will generally increase LogD. | Lipophilicity is an additive property, with each substituent contributing to the overall value.[15] |

| Metabolic Stability | Substituents can block sites of metabolism. For example, methylation or fluorination at a metabolically labile position can improve stability. The position of the nitrogen can also influence metabolism.[1] | The nature of the substituents can influence access of metabolizing enzymes to the rest of the molecule. | Strategic placement of blocking groups can prevent enzymatic attack and prolong the half-life of the compound.[5] |

Table 1: General Structure-Property Relationships for Substituted Morpholine Guanidines

Conclusion

Substituted morpholine guanidines represent a promising class of compounds with significant therapeutic potential. A thorough understanding and early characterization of their physicochemical properties are essential for successful drug development. By employing the robust experimental protocols detailed in this guide for determining pKa, LogD, and metabolic stability, researchers can establish clear structure-property relationships. This knowledge, in turn, enables the rational design of molecules with optimized pharmacokinetic and pharmacodynamic profiles, ultimately increasing the probability of advancing a candidate from the bench to the clinic. This self-validating approach, grounded in experimental rigor and a deep understanding of the underlying chemical principles, provides a solid foundation for the development of the next generation of therapeutics based on this versatile scaffold.

References

- Kovacˇevic´, B., Glasovac, Z., & Maksic´, Z. B. (2002). Synthesis and properties of novel guanidine bases. N,N′,N″-Tris(3-dimethylaminopropyl). Journal of Physical Organic Chemistry, 15(11), 765-774.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

J. C. T. R. S. Rowan, S. J. (n.d.). Synthesis and physical properties of novel guanidine containing molecular clips. Strong host–guest binding and formation of a lyotropic liquid crystalline phase. Chemical Communications. Retrieved from [Link]

- Al-Qazzaz, M., Al-Fatlawi, A., & El-Faham, A. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1007.

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

- Ozerov, A. A., Merezhkina, D. V., Gurova, N. A., Naumenko, L. V., Babkov, D. A., Sirotenko, V. S., ... & Kosolapov, V. A. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Pharmacia, 71(3), 727-738.

-

INEOS OPEN. (n.d.). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. Retrieved from [Link]

-

Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

- Ozerov, A. A., Merezhkina, D. V., Gurova, N. A., Naumenko, L. V., Babkov, D. A., Sirotenko, V. S., ... & Kosolapov, V. A. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione.

-

Scribd. (n.d.). Shake Flask Method. Retrieved from [Link]

-

Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

- Barbato, F., Di Martino, G., & Grumetto, L. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of pharmaceutical and biomedical analysis, 115, 25-33.

- Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578.

- Matralis, A. N., & Kourounakis, A. P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(4), 556-581.

- El-Ghorab, A. H., El-Massry, K. F., & Emam, H. A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 1031-1038.

- Andrés, A., Rosés, M., Ràfols, C., Bosch, E., & Subirats, X. (2017). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric and zwitterionic drugs. Journal of pharmaceutical and biomedical analysis, 145, 481-490.

- Wijtmans, R., Vink, M. K. S., Schoemaker, H. E., van Delft, F. L., Blaauw, R. H., & Rutjes, F. P. J. T. (2019).

- Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pKa of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250-257.

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

- Trajkovic-Jolevska, S. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian pharmaceutical bulletin, 63(2), 21-27.

-

protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

-

Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

-

Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

- Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250–257.

- Barbato, F., Di Martino, G., & Grumetto, L. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)

- Donovan, S. F., & Pescatore, M. C. (2020). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 92(12), 8271-8278.

- O’Brien, S. E., Furegati, M., & Leff, P. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry, 41(18), 9963-9972.

- O’Brien, S. E., & Popelier, P. L. A. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ACS omega, 3(4), 4339-4350.

- Yin, P., & Parrish, D. A. (2017). Energetic materials based on poly furazan and furoxan structures.

- Katritzky, A. R., & Pozharskii, A. F. (2010). Handbook of heterocyclic chemistry. Elsevier.

- Sharma, P., & Kumar, A. (2021). Physicochemical Composition and Characterization of Bioactive Compounds of Mulberry (Morus indica L.) Fruit During Ontogeny. Plant foods for human nutrition, 76(3), 304-310.

- Wang, Y., Li, H., & Zhang, J. (2024). The Structural Regulation and Properties of Energetic Materials: A Review.

-

ResearchGate. (n.d.). Table 2 Physicochemical characterization of developed compounds. Retrieved from [Link]

- Li, Y., Wang, Y., & Pang, S. (2020). Energetic metal–organic frameworks achieved from furazan and triazole ligands: synthesis, crystal structure, thermal stability and energetic performance. New Journal of Chemistry, 44(23), 9631-9639.

- Yin, P., & Parrish, D. A. (2017). Energetic materials based on poly furazan and furoxan structures.

- Glasovac, Z., & Margetić, D. (2024). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. FULIR.

-

ResearchGate. (n.d.). The properties of isofurazan-based energetic materials. Retrieved from [Link]

- Berlinck, R. G. S. (2011).

- Barsegov, V., Gopakumar, J., & He, J. (2022). Therapeutic phosphorodiamidate morpholino oligonucleotides: Physical properties, solution structures, and folding thermodynamics. Biophysical journal, 121(11), 2056-2069.

-

ResearchGate. (n.d.). Drugs and bioactive molecules containing a guanidine motif (red), and... Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ineosopen.org [ineosopen.org]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and physical properties of novel guanidine containing molecular clips. Strong host–guest binding and formation of a lyotropic liquid crystalline phase - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. scribd.com [scribd.com]

- 11. info.mercell.com [info.mercell.com]

- 12. agilent.com [agilent.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths - PMC [pmc.ncbi.nlm.nih.gov]

Calculating the pKa and logP of 3,3-Dimethylmorpholine-4-carboximidamide

Topic: : A Computational and Experimental Framework Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, DMPK Scientists, and Computational Chemists

Executive Summary

The accurate determination of pKa and logP for 3,3-Dimethylmorpholine-4-carboximidamide presents a specific challenge in medicinal chemistry due to the interplay between the steric bulk of the gem-dimethyl group and the high basicity of the guanidine-like carboximidamide moiety. This guide provides a rigorous framework for characterizing this scaffold, moving from in silico prediction to experimental validation using potentiometric titration and miniaturized shake-flask methodologies.

Structural Analysis & Theoretical Framework

Chemical Deconstruction

To accurately measure physicochemical properties, we must first define the ionization center. The nomenclature "Morpholine-4-carboximidamide" implies a guanyl moiety attached to the morpholine nitrogen.

-

Core Scaffold: Morpholine (heterocyclic ether/amine).

-

Functional Group: 4-Carboximidamide (

). -

Substitution: 3,3-Dimethyl (steric hindrance adjacent to the ring nitrogen).

Chemically, this molecule is a substituted guanidine . Unlike simple amines (pKa ~9-10), the guanidinium cation is resonance-stabilized, typically resulting in a pKa of 12.0–13.6. However, the electron-withdrawing oxygen in the morpholine ring and the inductive effects of the 3,3-dimethyl group will modulate this value.

The "Super-Base" Challenge

At physiological pH (7.4), this molecule will exist almost exclusively as a cation (

-

pKa Implication: Standard UV-metric methods may fail due to a lack of chromophores and the high pH required to deprotonate the species.

-

LogP Implication: The "true" logP (partition of the neutral species) requires measuring partition at pH > pKa + 2 (approx. pH 14+), which is experimentally difficult. LogD

will be significantly lower than logP due to ionization.

Visualization of Ionization Pathways

The following diagram illustrates the structural transition and resonance stabilization that dictates the pKa.

Figure 1: Ionization equilibrium. The 3,3-dimethyl group provides steric shielding to the nitrogen, potentially hindering solvation of the cation, while the guanidine core drives high basicity.

Computational Prediction Strategies (In Silico)

Before wet-lab synthesis, computational profiling establishes the dynamic range for buffer selection.

Recommended Algorithms

For guanidine derivatives, standard atomic-contribution methods often underestimate pKa. Use a consensus approach:

| Tool | Algorithm Type | Specific Utility for this Molecule |

| ACD/Percepta | Hammett-type Equation + Internal Database | Best for predicting the electron-withdrawing effect of the morpholine oxygen on the guanidine. |

| ChemAxon | Macroscopic pKa (Microstate analysis) | Excellent for visualizing the tautomeric distribution of the carboximidamide group. |

| EPISuite (KOWWIN) | Fragment Contribution | Baseline logP calculation (ignores 3D steric shielding of 3,3-dimethyl). |

Predicted Values (Consensus Estimate)

-

pKa (Base):

(Lower than pure guanidine due to morpholine oxygen). -

logP (Neutral):

(Morpholine is polar; dimethyl adds lipophilicity). -

logD (pH 7.4):

to

Experimental Protocol: pKa Determination

Due to the lack of a strong UV chromophore and the high expected pKa (>11), Potentiometric Titration is the gold standard.

Materials & Prerequisites

-

Instrument: Mettler Toledo T5/T7 or Sirius T3.

-

Titrant: 0.1 M HCl and 0.1 M NaOH (Carbonate-free is critical).

-

Ionic Strength Adjuster (ISA): 0.15 M KCl.

-

Atmosphere: Argon or Nitrogen blanket (Essential to prevent

absorption at pH > 10).

Step-by-Step Workflow

-

Electrode Calibration: Perform a 3-point calibration (pH 4.01, 7.00, 10.01). Critical: For pKa > 10, verify electrode response (slope) in the alkaline region using a borate buffer (pH 12).

-

Sample Preparation: Dissolve 3–5 mg of the compound in 20 mL of degassed 0.15 M KCl.

-

Note: If the compound is a salt (e.g., Hydrochloride), start with the acid titration or add one equivalent of base to reach the free base form first.

-

-

Blank Titration: Run a titration on the solvent (KCl) alone to subtract background carbonate/hydroxide error.

-

Sample Titration:

-

Acidify to pH ~2.5 using HCl.

-

Titrate with NaOH up to pH 12.5.[1]

-

Data Density: Collect points every 0.1 pH unit, with a stability criterion of <0.1 mV/sec.

-

-

Data Processing: Use the Bjerrum plot method or Gran plot analysis. The inflection point at high pH represents the guanidine deprotonation.

Troubleshooting High pKa

If the inflection point is obscured by the solvent cut-off (pH ~12), use the Yasuda-Shedlovsky Extrapolation :

-

Perform titrations in 30%, 40%, and 50% Methanol/Water mixtures.

-

Plot measured pKa vs. dielectric constant (

). -

Extrapolate to

co-solvent (pure water).

Experimental Protocol: Lipophilicity (logP/logD)

Measuring the partition coefficient (logP) is complicated because the neutral species only exists at pH > 13. Therefore, we measure logD at physiological pH and calculate logP.

Method Selection: Miniaturized Shake-Flask

HPLC methods are secondary here because the highly polar cation may elute in the void volume on standard C18 columns.

Protocol (Mini-Shake Flask)

-

Phase Preparation: Pre-saturate n-Octanol with Phosphate Buffer (pH 7.4) and vice-versa for 24 hours.

-

Stock Solution: Dissolve compound in the pre-saturated aqueous phase (Buffer) at 1 mg/mL.

-

Equilibration:

-

In a 2 mL HPLC vial, add 500 µL Aqueous Stock + 500 µL Octanol.

-

Vortex for 60 minutes at 25°C.

-

Centrifuge at 3000 rpm for 15 minutes to break emulsion.

-

-

Quantification:

-

Remove the aqueous phase carefully.

-

Analyze via LC-MS/MS (Triple Quadrupole) for maximum sensitivity, as the octanol concentration will be very low.

-

Calculation:

-

Deriving logP from logD

Once

Example Logic: If

Data Synthesis & Decision Tree

The following workflow summarizes the logical progression for characterizing this molecule.

Figure 2: Decision tree for physicochemical characterization.

References

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

-

Box, K. J., & Comer, J. E. (2008). "Thermodynamics of the dissociation of protonated amines in water-dioxane mixtures." Journal of Solution Chemistry. Link

-

OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Link

-

PubChem Compound Summary. (2024). Morpholine-4-carboximidamide.[2][3] National Center for Biotechnology Information.[4] Link

-

Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Link

Sources

Crystal structure analysis of 3,3-Dimethylmorpholine-4-carboximidamide

An In-depth Technical Guide to the Hypothetical Crystal Structure Analysis of 3,3-Dimethylmorpholine-4-carboximidamide

A Note from the Senior Application Scientist

To our fellow researchers, scientists, and drug development professionals,

The following guide is a comprehensive, albeit hypothetical, exploration into the crystal structure analysis of 3,3-Dimethylmorpholine-4-carboximidamide. At present, a published crystal structure for this specific molecule is not available in open-access crystallographic databases. However, the principles of synthesis, crystallization, and X-ray diffraction analysis are universal. This document serves as a robust framework, detailing the complete workflow for such an analysis based on established crystallographic principles and data from analogous structures containing morpholine and carboximidamide moieties. Our aim is to provide a scientifically rigorous and insightful guide that illuminates the process and potential findings of such a study, thereby empowering your own research endeavors in structural chemistry and drug design.

Introduction: The Rationale for Structural Elucidation

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] The carboximidamide group, a bioisostere of the carboxylic acid and amide functionalities, is a strong hydrogen bond donor and acceptor, making it a key player in molecular recognition at biological targets.[3][4] The combination of these two fragments in 3,3-Dimethylmorpholine-4-carboximidamide presents a molecule of significant interest for probing structure-activity relationships (SAR) in drug discovery programs.

A definitive crystal structure would provide invaluable, high-resolution data on:

-

Molecular Conformation: The three-dimensional arrangement of the atoms, including the conformation of the morpholine ring and the geometry of the carboximidamide group.

-

Intermolecular Interactions: The specific hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the packing of molecules in the solid state.[3][5][6] This information is crucial for understanding crystal packing, polymorphism, and the interactions the molecule might form with a biological target.

-

Stereoelectronic Properties: The precise bond lengths and angles that can inform our understanding of the molecule's electronic distribution and reactivity.

This guide will walk through the essential steps to achieve this, from chemical synthesis to the final structural analysis.

Synthesis and Crystallization: From Powder to Perfect Crystal

Proposed Synthetic Pathway

A plausible synthetic route to 3,3-Dimethylmorpholine-4-carboximidamide would likely proceed via a two-step process starting from the commercially available 3,3-dimethylmorpholine. This approach is designed for efficiency and high yield, drawing on established methods for the formation of related carboxamides and carboximidamides.[7][8]

Caption: Proposed synthetic route for 3,3-Dimethylmorpholine-4-carboximidamide.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of 3,3-Dimethylmorpholine-4-carbonitrile.

-

To a stirred solution of 3,3-dimethylmorpholine (1.0 eq.) and a non-nucleophilic base such as potassium carbonate (1.5 eq.) in a suitable solvent like acetone, add a solution of cyanogen bromide (1.1 eq.) in acetone dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the carbonitrile intermediate.

-

-

Step 2: Synthesis of 3,3-Dimethylmorpholine-4-carboximidamide.

-

Dissolve the purified 3,3-Dimethylmorpholine-4-carbonitrile (1.0 eq.) in a solvent such as ethanol.

-

Bubble anhydrous ammonia gas through the solution at room temperature for several hours. Alternatively, the reaction can be carried out in a sealed vessel with a solution of ammonia in ethanol.

-

Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, remove the solvent under reduced pressure to yield the crude 3,3-Dimethylmorpholine-4-carboximidamide.

-

Crystallization Methodology

The final, and often most challenging, step before analysis is the growth of high-quality single crystals. The choice of solvent and technique is critical and often requires empirical screening.

Experimental Protocol: Crystallization

-

Solvent Screening: Test the solubility of the purified product in a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

-

Slow Evaporation:

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial.

-

Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle.

-

Allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature.

-

-

Vapor Diffusion (Hanging Drop or Sitting Drop):

-

Prepare a concentrated solution of the compound in a volatile solvent (the "inner solution").

-

Place a larger volume of a less volatile solvent in which the compound is poorly soluble (the "outer solution" or "precipitant") in a sealed container.

-

Place a small drop of the inner solution on a siliconized glass slide and invert it over the reservoir of the outer solution (hanging drop), or place the drop at the bottom of the sealed container (sitting drop).

-

Over time, the vapor of the more volatile solvent will diffuse into the outer solution, slowly increasing the concentration of the compound in the drop and promoting crystallization.

-

Single-Crystal X-ray Diffraction: Data Acquisition and Processing

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data.

Experimental Protocol: Data Collection

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Diffractometer Setup: Data is collected on a modern single-crystal X-ray diffractometer, such as a Bruker APEXII CCD or an Xcalibur, Eos diffractometer.[6][9]

-

Radiation Source: Mo Kα radiation (λ = 0.71073 Å) is commonly used.

-

Data Collection Strategy: A series of diffraction images (frames) are collected as the crystal is rotated through a range of angles.

-

-

Data Processing:

-

The collected frames are integrated to determine the intensities and positions of the diffraction spots.

-

The data is then scaled and corrected for absorption effects.

-

Software such as olex2 or programs within the SHELX suite are used for structure solution and refinement.[9]

-

Structure Solution, Refinement, and Analysis

Hypothetical Crystallographic Data

Based on the analysis of similar morpholine-containing compounds, we can hypothesize a plausible set of crystallographic parameters for 3,3-Dimethylmorpholine-4-carboximidamide.[9][10]

| Parameter | Hypothetical Value |

| Chemical Formula | C7H15N3O |

| Formula Weight | 157.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.15 |

| b (Å) | 8.20 |

| c (Å) | 12.50 |

| β (°) | 98.5 |

| Volume (ų) | 623.5 |

| Z | 4 |

| Density (calculated) | 1.675 g/cm³ |

| Absorption Coefficient (μ) | 0.12 mm⁻¹ |

| F(000) | 344 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |

| Goodness-of-fit on F² | 1.05 |

Molecular Structure and Conformation

The refined structure would reveal the precise three-dimensional arrangement of the molecule.

-

Morpholine Ring Conformation: The six-membered morpholine ring is expected to adopt a stable chair conformation , as is typical for this heterocyclic system.[11] The two methyl groups at the C3 position would occupy one axial and one equatorial position on this chair.

-

Carboximidamide Group: The C-N bonds of the carboximidamide group are expected to have lengths intermediate between single and double bonds, indicating delocalization of pi-electrons. The group itself is likely to be largely planar.[5][6][12]

Intermolecular Interactions and Crystal Packing

The carboximidamide group is a potent hydrogen bond donor (from the -NH2 group) and acceptor (the imine nitrogen). The morpholine oxygen can also act as a hydrogen bond acceptor. These features would likely dominate the crystal packing.

Hypothetical Hydrogen Bond Parameters

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠(DHA) (°) |

| N—H···N (intermolecular) | 0.88 | 2.10 | 2.98 | 175 |

| N—H···O (intermolecular) | 0.88 | 2.25 | 3.05 | 150 |

D = Donor atom, A = Acceptor atom

The molecules would likely form hydrogen-bonded dimers or chains . For instance, a common motif for carboximidamides is the formation of inversion dimers through pairs of N—H···N hydrogen bonds, creating a stable R²₂(8) ring motif.[6] These primary structural motifs would then be further linked into a three-dimensional network, potentially involving the morpholine oxygen.

Caption: Hypothetical hydrogen-bonding network in the crystal lattice.

Hirshfeld Surface Analysis

To further quantify the intermolecular interactions, a Hirshfeld surface analysis could be performed. This technique maps the regions of close contact between molecules in the crystal, providing a visual and quantitative breakdown of the different types of interactions (e.g., H···H, O···H, N···H).[10][13] For a molecule like 3,3-Dimethylmorpholine-4-carboximidamide, it would be expected that O···H and N···H contacts, corresponding to hydrogen bonds, would appear as distinct red regions on the d_norm surface and contribute significantly to the overall surface area.

Implications for Drug Development

A detailed understanding of the crystal structure of 3,3-Dimethylmorpholine-4-carboximidamide would provide critical insights for drug development professionals:

-

Pharmacophore Modeling: The precise 3D arrangement of hydrogen bond donors and acceptors is essential for building accurate pharmacophore models and for in silico screening of compound libraries.

-

Structure-Based Drug Design: If this molecule were a hit from a screening campaign, its crystal structure would be the foundation for structure-based design efforts to improve potency and selectivity. The conformation of the morpholine ring and the orientation of the substituents would guide the design of new analogs.

-

Solid-State Properties: Knowledge of the crystal packing and intermolecular forces is crucial for understanding and controlling solid-state properties such as solubility, stability, and polymorphism, which are critical for formulation and manufacturing.

Conclusion

While this guide has detailed a hypothetical crystal structure analysis, it underscores a fundamental reality in modern drug discovery: the atomic-level understanding of a molecule is paramount. The journey from synthesis to a fully refined crystal structure is a meticulous process, but one that yields an unparalleled depth of information. The insights gained from such an analysis of 3,3-Dimethylmorpholine-4-carboximidamide would directly inform medicinal chemistry efforts, transforming a simple molecular formula into a powerful tool for rational drug design.

References

-

Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino... - PMC. (2017). National Center for Biotechnology Information. [Link]

-

X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. (2020). MDPI. [Link]

-

Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. (2024). MDPI. [Link]

-

(PDF) Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. (2026). ResearchGate. [Link]

-

Chemical structures of various morpholine containing natural and synthetic compounds. ResearchGate. [Link]

-

A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C 9 H 11 N 3 OS. (2019). Asian Journal of Chemistry. [Link]

-

Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. (2025). ResearchGate. [Link]

-

X-ray crystal structure of 5-(morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine (3k). ResearchGate. [Link]

-

Crystal structure of N′-hydroxypyrimidine-2-carboximidamide. (2014). National Center for Biotechnology Information. [Link]

-

X-ray powder diffraction data for 5, 6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone, C20H25N3O3. (2016). Cambridge University Press & Assessment. [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

N,N-dimethylmorpholine-4-carboxamide. PubChem. [Link]

-

Crystal structure and Hirshfeld surface analysis of 3-methyl-4-oxo-N-phenyl-3,4-di... (2020). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

-

N,N-Dimethylmorpholine-4-carboxamide | CAS 38952-61-3. Veeprho. [Link]

-

Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry. [Link]

-

Crystallography Open Database: Search results. Crystallography Open Database. [Link]

-

Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. (2022). MDPI. [Link]

-

9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. (2024). MDPI. [Link]

-

3,3-dimethylmorpholine (C6H13NO). PubChemLite. [Link]

-

Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. (2025). PubMed. [Link]

-

New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. (2025). MDPI. [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016). Medicines for Malaria Venture. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jchemrev.com [jchemrev.com]

- 3. mdpi.com [mdpi.com]

- 4. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of N′-hydroxypyrimidine-2-carboximidamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. asianpubs.org [asianpubs.org]

- 9. X-ray powder diffraction data for 5, 6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone, C20H25N3O3 | Powder Diffraction | Cambridge Core [cambridge.org]

- 10. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties [mdpi.com]

- 11. A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C9H11N3OS, American Journal of Quantum Chemistry and Molecular Spectroscopy, Science Publishing Group [sciencepublishinggroup.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Technical Guide: Biological Targets & Therapeutic Potential of Morpholine Carboximidamide Derivatives

This technical guide is structured to serve as an authoritative resource for drug discovery scientists, focusing on the pharmacophore Morpholine-4-carboximidamide and its derivatives.

Executive Summary: The Pharmacophore Logic

The morpholine carboximidamide moiety represents a privileged scaffold in medicinal chemistry, combining the favorable pharmacokinetic properties of the morpholine ring (solubility, metabolic stability against oxidative metabolism) with the electronic features of the carboximidamide (amidine) group.

Chemically, the carboximidamide group (

This guide delineates three primary biological target classes for these derivatives:

-

Oncogenic Kinases: Specifically EGFR (T790M mutants) and VEGFR-2.

-

Metabolic Enzymes: DPP-4 and

-glucosidase inhibition in Type 2 Diabetes. -

Antimicrobial Resistance Mechanisms: PBP2a allosteric modulation and Efflux Pump inhibition.

Primary Biological Targets

Oncology: Kinase Inhibition & DNA Intercalation

Morpholine derivatives have shown high potency in targeting the ATP-binding pockets of tyrosine kinases. The morpholine oxygen often forms a hydrogen bond with the hinge region of the kinase, while the carboximidamide tail extends into the solvent-exposed region or interacts with the gatekeeper residue.

-

Target: EGFR (Epidermal Growth Factor Receptor)

-

Mechanism:[1][2] Morpholine-substituted pyrimidine derivatives (Mor-DPPYs) have demonstrated selectivity for the T790M resistance mutation in Non-Small Cell Lung Cancer (NSCLC). The scaffold fits the steric constraints imposed by the bulky Methionine gatekeeper.

-

Data: Derivatives have shown

values as low as 0.71 nM against EGFR

-

-

Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) [3]

Visualization: EGFR Signaling & Inhibition Pathway

Caption: Competitive inhibition of ATP binding in mutant EGFR by morpholine derivatives prevents downstream Ras/Raf/MEK proliferation signaling.

Metabolic Disorders: Type 2 Diabetes

The structural similarity of morpholine carboximidamide to metformin (a biguanide) and sulfonylureas suggests overlapping targets in glucose homeostasis.

-

Target: DPP-4 (Dipeptidyl Peptidase-4) [4]

-

Rationale: Inhibition of DPP-4 prevents the degradation of GLP-1 (Glucagon-like peptide-1), enhancing insulin secretion. Sulfonyl-piperazine/morpholine hybrids have shown 19-30% inhibition at 100

M.[4]

-

-

Target:

-Glucosidase-

Rationale: Morpholine-benzimidazoles act as competitive inhibitors, delaying carbohydrate digestion. The basic nitrogen of the carboximidamide mimics the transition state of the glycosidic cleavage.

-

Antimicrobial Resistance (AMR)

This is an emerging high-value application. The cationic nature of the carboximidamide group allows these molecules to disrupt bacterial membranes or bind to anionic bacterial DNA/proteins.

-

Target: PBP2a (Penicillin-Binding Protein 2a)

-

Target: AcrAB-TolC Efflux Pump

Comparative Data Summary

| Target Family | Specific Protein | Derivative Class | Activity Metric | Potential Indication |

| Kinase | EGFR | Mor-DPPYs | NSCLC (Gefitinib-resistant) | |

| Kinase | VEGFR-2 | Morpholine-Benzimidazole | Colon Cancer / Angiogenesis | |

| Enzyme | Morpholine-Benzimidazole | 63-99% Inhibition | Type 2 Diabetes | |

| Bacterial | PBP2a (MRSA) | Morpholine-Imidazolone | MIC Reduction (Adjuvant) | MRSA Infection |

| Bacterial | AcrAB-TolC | Morpholine-Imidazolone | 90% Efflux Inhibition | MDR Gram-Negative Infection |

Experimental Protocols

Protocol A: In Vitro EGFR Kinase Inhibition Assay (HTRF)

To validate affinity for the T790M mutant kinase.

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) detects the phosphorylation of a biotinylated peptide substrate. The inhibitor prevents phosphorylation, reducing the FRET signal between Europium-cryptate (donor) and XL665 (acceptor).

Reagents:

-

EGFR

recombinant enzyme. -

ATP (at

concentration, typically 10 -

Substrate: Biotin-poly(Glu,Tyr).

-

Detection: Streptavidin-XL665 + Anti-phosphotyrosine-Europium.

Workflow:

-

Preparation: Dissolve Morpholine Carboximidamide derivatives in 100% DMSO. Prepare 3-fold serial dilutions.

-

Incubation: Add 4

L of inhibitor solution to 384-well low-volume white plates. -

Enzyme Addition: Add 2

L of EGFR enzyme buffer. Incubate for 10 min at RT (allows conformational binding). -

Reaction Start: Add 4

L of ATP/Peptide mix. -

Reaction Stop: After 60 min, add 10

L of Detection Mix (EDTA containing). -

Read: Measure HTRF ratio (

) on an EnVision reader. -

Analysis: Plot Dose-Response curves using a 4-parameter logistic model to determine

.

Protocol B: Bacterial Efflux Pump Inhibition Assay

To validate the "Adjuvant" potential against MDR bacteria.

Principle: Uses Ethidium Bromide (EtBr) accumulation. Active efflux pumps eject EtBr; inhibitors cause EtBr accumulation, leading to increased fluorescence.

Workflow:

-

Culture: Grow K. aerogenes (overexpressing AcrAB-TolC) to

. -

Wash: Centrifuge and resuspend cells in PBS.

-

Loading: Add EtBr (final conc. 1-2

g/mL) and the Morpholine derivative (at sub-MIC concentration). -

Kinetic Measurement: Immediately place in a spectrofluorometer (Excitation 530 nm / Emission 600 nm).

-

Data Capture: Record fluorescence every 60 seconds for 30 minutes.

-

Validation: A steep increase in fluorescence compared to the "No Inhibitor" control indicates successful pump inhibition.

Visualization: Efflux Pump Inhibition Mechanism

Caption: Morpholine derivatives block the AcrAB-TolC pump, forcing antibiotic accumulation and overcoming resistance.

References

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. (2024). 5[6]

-

Morpholine-4-carboximidamide hydrochloride | 5638-78-8. Smolecule. (2023). 7[6]

-

Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors. European Journal of Medicinal Chemistry. (2017).[8] 8

-

Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones. International Journal of Molecular Sciences. (2021).[9] 9

-

Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. PubMed Central. (2024). 3

-

Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. ResearchGate. (2020). 10[6]

Sources

- 1. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria [mdpi.com]

- 7. Buy Morpholine-4-carboximidamide hydrochloride | 5638-78-8 [smolecule.com]

- 8. Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors with improved activity toward the gefitinib-resistant non-small cell lung cancers (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Precision Docking of Sterically Hindered Guanidino-Morpholines: A Technical Guide

This guide serves as a definitive technical manual for the in silico molecular docking of 3,3-Dimethylmorpholine-4-carboximidamide . This specific scaffold represents a sterically constrained, highly polar guanidino-mimetic fragment, often utilized in Fragment-Based Drug Discovery (FBDD) to target anionic pockets in enzymes such as serine proteases (e.g., Factor Xa, Thrombin) or arginine-mimetic recognition sites in kinases.

Executive Summary

The docking of 3,3-Dimethylmorpholine-4-carboximidamide presents a unique duality of challenges: electrostatic dominance (due to the carboximidamide/guanidine motif) and conformational restriction (induced by the gem-dimethyl group).[1] Unlike standard lipophilic ligands, this molecule requires a protocol that prioritizes accurate protonation state enumeration, quantum-mechanical geometry optimization, and solvation-aware scoring functions.

This guide moves beyond generic "click-and-run" tutorials. It establishes a Causality-Driven Workflow , where every parameter selection is justified by the physicochemical reality of the ligand.

Phase 1: Chemical Intelligence & Ligand Preparation

The success of a docking campaign is determined before the ligand ever enters the binding pocket. For this specific molecule, standard force field generation (e.g., OPLS3e or MMFF94) is often insufficient due to the gem-dimethyl effect on the morpholine ring pucker.

1.1 Quantum Mechanical (QM) Geometry Optimization

Standard force fields may flatten the morpholine ring or miscalculate the barrier to rotation for the carboximidamide group.

-

Protocol: Perform a DFT optimization (B3LYP/6-31G**) to determine the global minimum conformation.

-